2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro-

Description

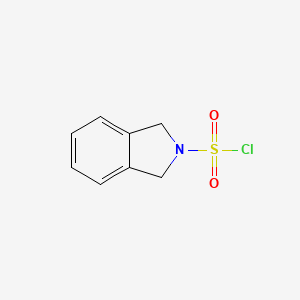

2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- is a heterocyclic compound featuring a partially saturated isoindole core (1,3-dihydro) and a sulfonyl chloride (-SO₂Cl) group. The dihydro configuration reduces one double bond in the isoindole ring, enhancing stability compared to fully unsaturated analogs. The sulfonyl chloride moiety confers high reactivity, making this compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides via nucleophilic substitution .

Properties

IUPAC Name |

1,3-dihydroisoindole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVMPINLJGNOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599400 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145691-51-6 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- typically involves the reaction of isoindole derivatives with sulfonyl chloride reagents. One common method is the chlorosulfonation of isoindole, where isoindole is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions that form sulfonamide derivatives.

Reduction: The compound can be reduced to form sulfonyl hydrides or other reduced derivatives.

Oxidation: Oxidative reactions can further modify the sulfonyl group, potentially forming sulfonic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions to prevent over-oxidation.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonyl Hydrides: Resulting from reduction reactions.

Sulfonic Acids: Produced via oxidation of the sulfonyl chloride group.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis:

2H-Isoindole-2-sulfonyl chloride serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group allows for nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Forms sulfonamide derivatives through reaction with nucleophiles. |

| Reduction | Can be reduced to form sulfonyl hydrides or other derivatives. |

| Oxidation | Modifies the sulfonyl group to form sulfonic acids or oxidized products. |

Biology

- Modification of Biomolecules:

The compound is employed in modifying biomolecules such as proteins and peptides to study their functions and interactions. This application is crucial in biochemical research for understanding protein dynamics and interactions.

Medicine

- Therapeutic Potential:

Research indicates that 2H-Isoindole-2-sulfonyl chloride exhibits potential antimicrobial and anticancer activities. Its unique structure allows for further exploration in drug discovery, particularly in developing new therapeutic agents targeting various diseases.

Case Study: A study published in a pharmaceutical journal highlighted the compound's efficacy against specific cancer cell lines, suggesting its potential role as an anticancer agent.

Industry

- Production of Specialty Chemicals:

The compound is utilized in producing specialty chemicals and materials such as dyes and polymers. Its reactivity makes it suitable for various industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context of the reaction.

Comparison with Similar Compounds

Structural Analogues

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Structure : A benzoindole derivative with a sulfonyl chloride group at position 6 and a ketone (oxo) at position 2.

- Reactivity : The oxo group introduces polarity, enhancing solubility in polar solvents. Its synthesis involves chlorosulfonic acid treatment, similar to methods used for sulfonyl chloride derivatives .

- Applications : Primarily used in synthesizing N-substituted sulfonamides for pharmaceutical research.

2,3-Dihydro-1H-isoindole-2-carboximidamide Hydrochloride

- Structure : Shares the 1,3-dihydro-isoindole core but replaces sulfonyl chloride with a carboximidamide group (-C(=NH)NH₂·HCl).

- Reactivity : The carboximidamide group participates in hydrogen bonding, making it suitable for medicinal chemistry (e.g., enzyme inhibition). Its hydrochloride salt improves stability and aqueous solubility .

- Applications : Intermediate in drug discovery, particularly for targeting guanidine-binding proteins.

(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoyl Chloride

- Structure : Combines a 1,3-dioxoisoindolinyl group (phthalimide) with an acyl chloride (-COCl).

- Reactivity : The phthalimide group acts as a protecting group, while the acyl chloride enables peptide coupling. Predicted physical properties include a melting point of 77°C and boiling point of 346.9°C .

- Applications : Used in asymmetric synthesis and polymer chemistry.

1,3-Dioxoisoindolin-2-yl Derivatives

- Structure : Feature a fully oxidized isoindole ring (1,3-dioxo) with substituents like trifluoromethylcyclohexane carboxylate.

- Reactivity : The electron-withdrawing dioxo groups reduce nucleophilicity, directing reactivity toward electrophilic aromatic substitution.

- Applications : Utilized in materials science and as intermediates for fluorinated compounds .

Functional Group Comparison

Physicochemical Properties

- Solubility : Sulfonyl chlorides are typically soluble in aprotic solvents (e.g., dichloromethane), whereas hydrochloride salts (e.g., ) exhibit higher water solubility .

Biological Activity

2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, applications in medicinal chemistry, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- features a fused benzopyrrole ring system with a sulfonyl chloride group. This unique structure enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound is recognized for its potential in drug discovery due to its biological properties, including antimicrobial, anthelmintic, and anticancer effects.

Biochemical Pathways:

The biological activity of isoindoles, including 2H-Isoindole-2-sulfonyl chloride, is attributed to their ability to interact with various biological targets. These interactions can lead to:

- Antimicrobial Activity: The compound has shown effectiveness against a range of pathogens.

- Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation.

- Anthelmintic Effects: There is evidence supporting its use in combating parasitic infections.

Applications in Medicinal Chemistry

The compound serves multiple roles in medicinal chemistry:

- Synthesis of Pharmaceuticals: It acts as a building block for synthesizing complex organic molecules.

- Modification of Biomolecules: Used in the study of protein and peptide interactions.

- Therapeutic Investigations: Ongoing research explores its efficacy as an antimicrobial and anticancer agent.

Data Table: Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anthelmintic | Paralysis of helminths through neuromuscular blockade |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2H-Isoindole-2-sulfonyl chloride against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines. Notably, it induced apoptosis through caspase activation pathways, suggesting a mechanism that warrants further investigation for therapeutic applications.

Case Study 3: Anthelmintic Activity

Research focused on the effectiveness of this compound against parasitic infections. Results indicated that it caused paralysis in helminth models at concentrations as low as 20 µg/mL, highlighting its potential as an anthelmintic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2H-isoindole-2-sulfonyl chloride, 1,3-dihydro-?

- Methodological Answer : The compound is synthesized via sulfonation of its precursor using chlorosulfonic acid under controlled temperatures (0°C to room temperature). For example, chlorosulfonic acid is added dropwise to the precursor, followed by stirring and quenching in ice water to precipitate the product . Yield optimization (e.g., 38% in one protocol) requires precise control of reaction time and temperature gradients.

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Use of personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact.

- Proper ventilation to prevent inhalation of vapors.

- Waste segregation into designated containers for professional disposal, as improper handling risks environmental contamination .

- Immediate consultation with a physician if exposure occurs, with provision of the safety data sheet (SDS) to medical personnel .

Q. How is the compound characterized post-synthesis to confirm purity and structure?

- Methodological Answer : Standard techniques include:

- NMR spectroscopy : Analysis of proton and carbon environments to verify the sulfonyl chloride moiety and isoindole backbone.

- Mass spectrometry : Confirmation of molecular weight (e.g., C₉H₉NO₂ derivatives have a molecular weight of 163.17 g/mol) .

- Elemental analysis : Validation of sulfur and chlorine content to ensure stoichiometric accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonation efficiency?

- Methodological Answer : Variables to test include:

- Reagent stoichiometry : Excess chlorosulfonic acid (e.g., 3.2 mL per 5.9 mmol precursor) enhances conversion .

- Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra can be addressed by:

- Cross-referencing with NIST Standard Reference Data (e.g., for analogous compounds like 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-imine hydrochloride) to validate peak assignments .

- Employing 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in the isoindole ring system.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What is the mechanistic role of this compound as an acylating agent in complex molecule synthesis?

- Methodological Answer : The sulfonyl chloride group acts as a reactive electrophile, enabling:

- Nucleophilic substitution : Reaction with amines to form sulfonamides, as demonstrated in the synthesis of N-substituted benzo[cd]indole derivatives .

- Cross-coupling reactions : Participation in quinazoline formation via condensation with lactams or aminobenzoyl chlorides, leveraging its electron-deficient aromatic system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.